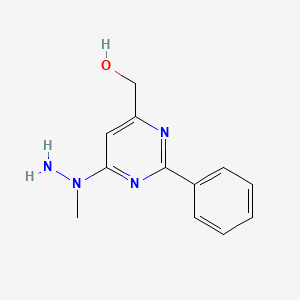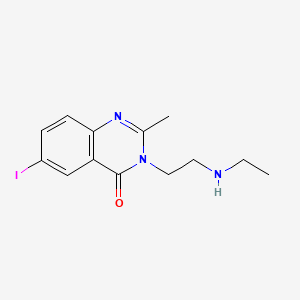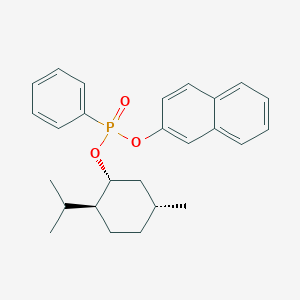
(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Methylhydrazinyl Group: This step involves the reaction of the intermediate compound with methylhydrazine.
Reduction to Methanol: The final step involves the reduction of the intermediate to form the methanol derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Further reduction to form different alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)amine: Contains an amine group instead of methanol.
(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)acetate: Contains an acetate group instead of methanol.
Uniqueness
(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
922726-20-3 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
[6-[amino(methyl)amino]-2-phenylpyrimidin-4-yl]methanol |
InChI |
InChI=1S/C12H14N4O/c1-16(13)11-7-10(8-17)14-12(15-11)9-5-3-2-4-6-9/h2-7,17H,8,13H2,1H3 |
InChI Key |
VJVNGUHFTTYFEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=NC(=C1)CO)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid](/img/structure/B12913807.png)





![(3S)-N-cyclopentyl-N-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913838.png)
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one](/img/structure/B12913842.png)
![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)

![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)


